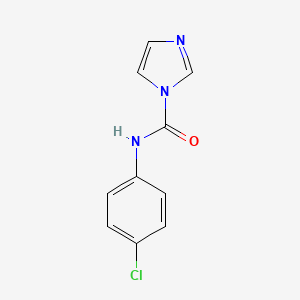

N-(4-chlorophenyl)imidazole-1-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(4-chlorophenyl)imidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)13-10(15)14-6-5-12-7-14/h1-7H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJULZGUXZZIRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N2C=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization Approaches for N 4 Chlorophenyl Imidazole 1 Carboxamide

Methodologies for the Preparation of the Core Imidazole-1-carboxamide Moiety

The formation of the imidazole-1-carboxamide linkage is a critical step in the synthesis of the target compound and its derivatives. Several methodologies can be employed to create this amide bond, primarily involving the activation of the imidazole (B134444) N-1 position followed by reaction with an appropriate amine.

One of the most common and efficient methods involves the use of phosgene (B1210022) or its safer equivalents. Reagents like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) (CDI) serve as effective carbonyl sources. When imidazole reacts with CDI, it forms an activated imidazolide (B1226674) intermediate, which is highly reactive towards nucleophiles like primary amines. This approach is often preferred due to its mild reaction conditions and the formation of gaseous byproducts, which simplifies purification.

Another established route is the reaction of imidazole with an isocyanate. In this case, 4-chlorophenyl isocyanate would react directly with the N-H of the imidazole ring in a nucleophilic addition reaction to form the desired urea-type linkage of the N-(4-chlorophenyl)imidazole-1-carboxamide. This method is typically straightforward and can proceed under neutral or base-catalyzed conditions.

Direct amidation of carboxylic acids with amines is also a fundamental strategy in organic synthesis. researchgate.net Recent developments have explored the use of catalysts to facilitate the direct synthesis of amides from non-activated carboxylic acids using urea (B33335) as a nitrogen source. rsc.org For the imidazole-1-carboxamide core, this would involve activating imidazole-1-carboxylic acid (if available and stable) and coupling it with 4-chloroaniline (B138754) using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net

Table 1: Comparison of General Methodologies for Imidazole-1-carboxamide Synthesis

| Method | Key Reagents | Advantages | Considerations |

| Phosgene Equivalents | 1,1'-Carbonyldiimidazole (CDI), Triphosgene | Mild conditions, high yields, clean reaction | Moisture sensitivity of reagents |

| Isocyanate Addition | Substituted Phenyl Isocyanate | Direct one-step reaction, often high atom economy | Availability and stability of isocyanate reagents |

| Peptide Coupling | Imidazole-1-carboxylic acid, Coupling agents (e.g., DCC, HOBt), Amine | Wide substrate scope, well-established protocols | Requires pre-formation of carboxylic acid, potential for side reactions |

| Direct Amidation | Imidazole, Carboxylic Acid, Urea, Catalyst (e.g., Mg(NO₃)₂) | Use of readily available materials | May require high temperatures and longer reaction times rsc.org |

Targeted Synthesis of this compound

The targeted synthesis of this compound can be efficiently achieved by reacting imidazole with a suitable electrophilic carbonyl compound followed by condensation with 4-chloroaniline, or by reacting imidazole with 4-chlorophenyl isocyanate.

A highly plausible and widely used method involves the reaction of imidazole with 4-chlorophenyl isocyanate. This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic carbon of the isocyanate group, leading to the formation of the target carboxamide in a single, high-yielding step.

Reaction Scheme 1: Synthesis via Isocyanate Addition

Alternatively, a two-step, one-pot synthesis can be performed using 1,1'-carbonyldiimidazole (CDI). First, CDI reacts with 4-chloroaniline to form an activated N-acylimidazole intermediate. Subsequent addition of imidazole to the reaction mixture results in a displacement reaction to yield the final product.

Table 2: Proposed Reaction Conditions for Synthesis of this compound

| Parameter | Method A: Isocyanate Addition | Method B: Using CDI |

| Starting Materials | Imidazole, 4-chlorophenyl isocyanate | Imidazole, 1,1'-Carbonyldiimidazole, 4-chloroaniline |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Acetonitrile or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 2-6 hours | 8-16 hours |

| Work-up | Solvent evaporation, trituration with ether | Filtration of byproducts, solvent evaporation |

Design and Synthesis of this compound Analogs for Structural Exploration

The design and synthesis of analogs of this compound allow for systematic exploration of structure-activity relationships (SAR). Modifications can be introduced at two primary locations: the substituted phenyl ring and the imidazole core.

Modification of the Phenyl Ring: Analogs can be readily synthesized by substituting 4-chloroaniline with a variety of other substituted anilines in the synthetic schemes described in section 2.2. This allows for the introduction of different electronic and steric properties. For example, using anilines with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl, nitro) can probe the electronic requirements for activity. mdpi.com The synthesis of N-aryl amides from various substituted anilines is a well-documented strategy. researchgate.netmdpi.com

Table 3: Examples of Starting Materials for Analog Synthesis

| Target Modification | Imidazole Moiety | Aniline/Isocyanate Moiety | Resulting Analog (Example) |

| Phenyl Ring Substitution | Imidazole | 4-Fluoroaniline | N-(4-fluorophenyl)imidazole-1-carboxamide |

| Phenyl Ring Substitution | Imidazole | 4-Methylaniline | N-(p-tolyl)imidazole-1-carboxamide |

| Phenyl Ring Substitution | Imidazole | 4-(Trifluoromethyl)aniline | N-(4-(trifluoromethyl)phenyl)imidazole-1-carboxamide |

| Imidazole Ring Substitution | 2-Methylimidazole | 4-Chloroaniline | N-(4-chlorophenyl)-2-methylimidazole-1-carboxamide |

| Imidazole Ring Substitution | 4,5-Dichloroimidazole | 4-Chloroaniline | N-(4-chlorophenyl)-4,5-dichloroimidazole-1-carboxamide |

Advanced Purification Techniques and Analytical Methodologies for Characterization

Rigorous purification and characterization are essential to confirm the identity, purity, and structure of this compound and its analogs.

Purification Techniques: After synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: This is a common and effective method for purifying solid crystalline compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. Ethanol is often a suitable solvent for such compounds. derpharmachemica.com

Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is employed. A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the components based on their polarity.

Washing/Trituration: Simple washing of the crude solid with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether) can significantly improve purity.

Analytical Methodologies for Characterization: A combination of spectroscopic and analytical techniques is used to unequivocally determine the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, characteristic signals would be expected for the protons on the imidazole and chlorophenyl rings, as well as the N-H proton of the amide linkage. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound, confirming its identity. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band around 1680-1720 cm⁻¹ would indicate the C=O stretching of the carboxamide group, and a band around 3200-3300 cm⁻¹ would correspond to the N-H stretching vibration. derpharmachemica.comnanobioletters.com

X-ray Crystallography: For compounds that form single crystals, X-ray crystallography provides unambiguous proof of structure, including stereochemistry and the precise arrangement of atoms in the solid state. researchgate.netresearchgate.net

Chromatographic Analysis: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and assess the purity of the final product. High-performance liquid chromatography (HPLC) can provide quantitative information about the purity of the compound. acs.orgmdpi.com

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the proposed molecular formula. researchgate.net

Table 4: Summary of Analytical Techniques for Characterization

| Technique | Information Obtained | Expected Result for this compound |

| ¹H NMR | Proton environment, number of protons, coupling | Signals for imidazole protons, aromatic protons on the chlorophenyl ring, and an amide N-H proton. |

| ¹³C NMR | Carbon skeleton, chemical environment of carbons | Resonances for imidazole carbons, chlorophenyl carbons, and the amide carbonyl carbon (>160 ppm). |

| HRMS | Exact molecular weight and formula | Molecular ion peak corresponding to C₁₀H₈ClN₃O. |

| IR Spectroscopy | Presence of functional groups | Characteristic stretching frequencies for C=O (amide) and N-H bonds. |

| X-ray Crystallography | 3D molecular structure and packing | Precise bond lengths, bond angles, and intermolecular interactions. researchgate.net |

| HPLC | Purity assessment | A single major peak indicating a high degree of purity. acs.org |

| Elemental Analysis | Elemental composition (%C, %H, %N) | Experimental percentages matching the theoretical values for C₁₀H₈ClN₃O. |

In Vitro Biological Activity Profiling of N 4 Chlorophenyl Imidazole 1 Carboxamide

High-Throughput Screening (HTS) Methodologies for Initial Activity Assessment

There is no publicly available information detailing the submission of N-(4-chlorophenyl)imidazole-1-carboxamide to high-throughput screening (HTS) campaigns. HTS is a standard early-stage drug discovery process where large libraries of chemicals are rapidly tested against a specific biological target to identify "hits." Without results from such screens, the initial activity profile of this compound against any particular target remains uncharacterized.

Evaluation of Enzyme Inhibition Potential

No specific studies evaluating the enzyme inhibition potential of this compound have been found. Many imidazole-containing compounds are investigated as enzyme inhibitors. For instance, various derivatives of 1H-benzo[d]imidazole-4-carboxamide have been evaluated as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), with some showing significant potency. nih.govresearchgate.net Another study on tri-aryl imidazole (B134444) derivatives carrying a benzene (B151609) sulfonamide moiety identified them as selective inhibitors of carbonic anhydrase isoforms IX and XII. mdpi.com However, these findings relate to molecules with different substitution patterns and cannot be directly extrapolated to this compound.

Cell-Based Assays for Modulatory Effects on Cellular Processes

No specific cell-based assay results for this compound are available in the reviewed literature. Cell-based assays are used to understand a compound's effect on cellular functions like proliferation, apoptosis, or signaling pathways. Research on a positional isomer, imidazole-4-carboxamide, showed that it could inhibit the expression of immune checkpoint molecules (PD-L1, PD-L2) and the Axl receptor tyrosine kinase in B16F10 melanoma cells, and it enhanced the effects of cisplatin. researchgate.netnih.gov Separately, studies on 1,5-diaryl-1H-imidazole-4-carbohydrazides, which feature a more complex imidazole core, demonstrated moderate antiviral activity in a cell-based HIV-1 assay. mdpi.com

Comparative Biological Activity Across Related Chemical Classes

A direct comparison of the biological activity of this compound with related chemical classes is not possible due to the absence of primary data on the compound itself. The imidazole scaffold is a common feature in many biologically active molecules, and its activity is highly dependent on the specific arrangement and nature of its substituents. researchgate.netnih.gov

Mechanistic Elucidation of N 4 Chlorophenyl Imidazole 1 Carboxamide S Molecular Interactions

Identification and Validation of Specific Molecular Targets and Biological Pathways

There is currently no publicly available research that identifies and validates specific molecular targets or biological pathways for N-(4-chlorophenyl)imidazole-1-carboxamide. Scientific studies detailing the screening of this compound against known biological macromolecules or its effects on established cellular pathways have not been published.

Analysis of Ligand-Receptor/Enzyme Interaction Dynamics

In the absence of identified molecular targets, there is no information available concerning the ligand-receptor or ligand-enzyme interaction dynamics for this compound. Consequently, data on binding affinities, interaction sites, and the nature of the chemical bonds formed between this compound and any biological receptor or enzyme are not available.

Investigation of Intracellular Signaling Cascade Modulation

Detailed investigations into the effects of this compound on intracellular signaling cascades have not been reported in the scientific literature. Therefore, its potential to modulate key signaling pathways, such as those involving protein kinases, G-protein coupled receptors, or nuclear receptors, remains unknown.

Phenotypic Screening and Deconvolution Strategies

While phenotypic screening is a common approach to identify the biological effects of novel compounds, there are no published studies that describe the use of this strategy for this compound. As a result, there is no information on its potential cellular or organismal phenotypes, and consequently, no target deconvolution strategies have been employed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Chlorophenyl Imidazole 1 Carboxamide Derivatives

Systematic Chemical Modifications and Their Impact on Biological Potency

Systematic chemical modifications of the N-(4-chlorophenyl)imidazole-1-carboxamide scaffold have been instrumental in elucidating the key structural features required for biological activity. These modifications typically involve alterations at three main positions: the imidazole (B134444) ring, the phenyl ring, and the carboxamide linker.

Research on related imidazole-containing compounds has demonstrated that modifications to the core structure can significantly influence their therapeutic potential. For instance, in a series of 4-phenoxypyridine (B1584201) derivatives featuring an imidazole-4-carboxamide moiety, the nature of the linker and the terminal phenyl ring substituents were found to be critical for their antitumor activities. nih.gov

While specific data on the systematic modification of this compound is not extensively detailed in publicly available literature, general principles derived from analogous series can be applied. A hypothetical systematic modification strategy could involve the following approaches:

Modification of the Imidazole Ring: Introduction of various substituents (e.g., alkyl, halogen, nitro) at different positions of the imidazole ring could modulate the electronic properties and steric bulk of the molecule, thereby affecting its interaction with biological targets.

Modification of the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a key feature. A systematic approach would involve replacing this chloro group with other halogens (F, Br, I) or with electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., nitro, cyano) groups to probe the electronic requirements for optimal activity.

Modification of the Carboxamide Linker: Alterations to the carboxamide linker, such as N-alkylation or replacement with bioisosteric groups (e.g., thioamide, reversed amide), could impact the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability.

The following interactive table illustrates a hypothetical set of modifications and their potential impact on biological potency, based on general SAR principles observed in similar compound series.

| Modification Site | Substituent | Predicted Impact on Potency | Rationale |

| Phenyl Ring (Position 4) | -F | Potentially similar or slightly reduced | Fluorine is a smaller, more electronegative halogen. |

| Phenyl Ring (Position 4) | -Br | Potentially similar or slightly increased | Bromine has a similar electronegativity to chlorine but is larger. |

| Phenyl Ring (Position 4) | -CH3 | Likely reduced | An electron-donating group may be less favorable than an electron-withdrawing group. |

| Phenyl Ring (Position 4) | -NO2 | Potentially increased | A strong electron-withdrawing group could enhance activity. |

| Imidazole Ring (Position 2) | -CH3 | Variable | Could provide beneficial steric interactions or be detrimental depending on the target. |

| Imidazole Ring (Position 4/5) | -Phenyl | Potentially increased | Aryl substitutions on the imidazole ring have been shown to enhance activity in some series. |

Exploration of Substituent Effects on Imidazole and Phenyl Moieties

The electronic and steric effects of substituents on both the imidazole and phenyl rings play a pivotal role in determining the biological activity of this compound derivatives.

Phenyl Moiety: The presence of a chlorine atom at the para-position of the phenyl ring is a significant feature. Halogen substituents are known to influence a molecule's lipophilicity, electronic character, and metabolic stability. In many classes of biologically active compounds, halogen atoms can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. Studies on similar structures, such as 4-phenoxypyridine derivatives with an imidazole-4-carboxamide linker, have indicated that electron-withdrawing groups, particularly halogens, on the terminal phenyl ring are beneficial for improving antitumor activities. nih.gov This suggests that the 4-chloro group in this compound likely plays a crucial role in its biological profile. Further exploration of this position with other electron-withdrawing groups could lead to compounds with enhanced potency. For instance, in a series of 4-acetylphenylamine-based imidazole derivatives, compounds with 4-chlorophenyl substituents were among those that showed a notable reduction in cancer cell viability. nih.gov

The following table summarizes the general effects of different types of substituents on the phenyl and imidazole rings based on findings from related compound classes.

| Ring | Substituent Type | General Effect on Activity | Example from Related Series |

| Phenyl | Electron-withdrawing (e.g., -Cl, -NO2) | Often beneficial | Improved antitumor activity in 4-phenoxypyridine derivatives. nih.gov |

| Phenyl | Electron-donating (e.g., -CH3, -OCH3) | Often detrimental | Reduced activity compared to halogenated analogs. |

| Imidazole | Alkyl | Variable | Can enhance or decrease activity depending on the target and position. |

| Imidazole | Aryl | Often beneficial | Can introduce additional binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

A study on 4-phenoxypyridine derivatives containing imidazole-4-carboxamide moieties used 2D-QSAR to establish a relationship between antitumor activities and various descriptors, highlighting the utility of this approach for this class of compounds. researchgate.net

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would involve studying the rotational freedom around the single bonds, particularly the bond connecting the imidazole ring to the carboxamide nitrogen and the bond connecting the carboxamide nitrogen to the phenyl ring.

Stereochemistry would become a critical factor if chiral centers were introduced into the molecule, for example, by adding a chiral substituent to the imidazole ring or the carboxamide linker. In such cases, it is highly probable that the biological activity would be stereospecific, with one enantiomer being significantly more potent than the other. This is a common phenomenon in drug-receptor interactions, where the chirality of the ligand must match the chirality of the binding site.

While specific conformational studies on this compound are not widely reported, crystallographic data of related structures, such as N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, can provide insights into the preferred solid-state conformation of the N-(4-chlorophenyl)carboxamide fragment. researchgate.net Computational methods, such as molecular mechanics and quantum chemical calculations, could be employed to predict the stable conformers in different environments and to understand the energetic barriers between them.

Computational Chemistry and In Silico Modeling of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is currently no specific published research available on the computational chemistry and in silico modeling of the compound this compound.

Studies on various other imidazole and benzimidazole (B57391) derivatives are present in the literature, exploring their computational properties. nih.govresearchgate.netnih.govmdpi.comajchem-a.comnih.gov These investigations often involve techniques such as molecular docking, molecular dynamics simulations, and the prediction of pharmacokinetic properties for compounds with similar structural motifs. nih.govajchem-a.comarabjchem.orgnih.govjonuns.comnih.gov For instance, research has been conducted on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues nih.gov and other derivatives containing the 4-chlorophenyl group. researchgate.netmdpi.comsciepub.comnih.gov

However, the specific molecule, this compound, has not been the subject of dedicated computational studies that would provide the detailed data required to populate the following sections as per the requested outline:

Computational Chemistry and in Silico Modeling of N 4 Chlorophenyl Imidazole 1 Carboxamide

In Silico Prediction of Theoretical Pharmacokinetic Properties and Drug-Like Attributes

Without specific research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Therefore, it is not possible to provide a detailed article on this topic at this time.

Future Research Trajectories and Transformative Potential of N 4 Chlorophenyl Imidazole 1 Carboxamide

Strategies for Lead Optimization and Hit-to-Lead Advancement

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising "hit" compound. For N-(4-chlorophenyl)imidazole-1-carboxamide, a systematic structure-activity relationship (SAR) study would be the foundational strategy. This involves synthesizing and testing a library of analogues to understand how specific structural modifications influence biological activity.

Key areas for modification would include:

The Chlorophenyl Ring: The position and nature of the substituent on the phenyl ring are crucial. Analogues could be created by moving the chloro group (to ortho- or meta-positions) or by replacing it with other halogens (fluoro-, bromo-) or with electron-donating/-withdrawing groups (e.g., methyl, methoxy, nitro). This would probe the electronic and steric requirements for target binding.

The Imidazole (B134444) Core: The imidazole ring itself offers sites for substitution. While the N-1 position is occupied by the carboxamide linkage, other positions on the ring could be functionalized to improve properties like solubility or to introduce new interaction points with a biological target.

The Carboxamide Linker: The amide bond is a key structural feature. Modifications here, such as N-methylation or altering the linker's rigidity, could impact the molecule's conformation and, consequently, its binding affinity and metabolic stability. Imidazole itself is sometimes considered a bioisostere of a carboxamide unit, which can be a strategy to enhance metabolic stability against amidases. mdpi.com

These systematic modifications, guided by computational modeling and followed by in vitro testing, would generate crucial SAR data. This data is essential for advancing the compound from a preliminary hit to a viable lead with improved characteristics.

Table 1: Proposed Modifications for SAR Studies of this compound

| Molecular Region | Proposed Modifications | Rationale |

| Chlorophenyl Ring | Substitution Position | Explore ortho- and meta-chloro analogues. |

| Halogen Substitution | Replace chloro with fluoro, bromo, or iodo groups. | |

| Electronic Group Substitution | Introduce electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CF₃, -NO₂) groups. | |

| Imidazole Core | C2, C4, C5 Substitution | Introduce small alkyl or polar groups to probe for additional binding pockets and improve solubility. |

| Carboxamide Linker | N-Alkylation | Add a methyl or ethyl group to the amide nitrogen to alter hydrogen bonding capacity and conformation. |

| Linker Isosteres | Replace the carboxamide with other bioisosteric linkers to improve metabolic stability. |

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer. The imidazole scaffold is known for its capacity to bind to a diverse range of proteins and enzymes. nih.govfrontiersin.org This promiscuity can be strategically harnessed to design multi-target inhibitors.

Future research on this compound should explore its potential to act on multiple, disease-relevant pathways simultaneously. For instance, in oncology, many imidazole-based compounds have been investigated as inhibitors of various targets, including kinases, topoisomerases, and tubulin. nih.govmdpi.com A comprehensive screening of this compound and its optimized analogues against a panel of cancer-related targets could reveal a multi-targeting profile.

This approach involves:

Kinase Profiling: Screening the compound against a broad panel of kinases, as many cancers are driven by aberrant kinase activity.

Target Deconvolution: Using techniques like affinity chromatography or proteomics to identify the full spectrum of cellular proteins that the compound binds to.

Rational Design: If the compound shows activity against multiple desired targets, further optimization could focus on balancing these activities to achieve a synergistic therapeutic effect. For example, designing a compound that co-inhibits a key signaling kinase and a protein involved in drug resistance.

The electronically rich nature of the imidazole ring makes it well-suited for binding to various biological macromolecules, suggesting that this compound could be a promising starting point for developing multi-target agents. nih.govnih.gov

Integration with Advanced Chemical Biology Techniques

The N-acyl imidazole moiety, which is structurally analogous to the core of this compound, is a valuable electrophile in chemical biology. researchgate.netkyoto-u.ac.jp These groups exhibit moderate reactivity and good stability in aqueous environments, making them suitable for labeling and studying proteins and other biomolecules. nih.govoup.com

Future research can leverage this inherent reactivity. The N-acyl imidazole core can act as a reactive group for covalent modification of proteins, particularly targeting nucleophilic residues like serine, threonine, or lysine (B10760008) near a ligand-binding site. This "ligand-directed" chemistry allows for the specific labeling of a target protein in a complex biological system, even within living cells. researchgate.netkyoto-u.ac.jp

Key applications include:

Target Identification and Validation: By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to an analogue of this compound, researchers can "fish out" its binding partners from cell lysates, thus identifying its molecular target(s).

Mechanism of Action Studies: Using probes based on this scaffold to visualize where the compound accumulates in a cell or to measure target engagement in real-time.

RNA Biology: N-acyl imidazole chemistry has also been applied to the structural analysis and functional manipulation of RNAs, opening another avenue for investigating the compound's biological effects. kyoto-u.ac.jpnih.gov

The tunable reactivity of the N-acyl imidazole group, which can be modulated by substituents on the imidazole ring, provides a sophisticated toolkit for dissecting the complex biology associated with this compound. kyoto-u.ac.jpoup.com

Prospects for Development of Novel Research Probes and Tool Compounds

Building on its potential for chemical biology applications, this compound can serve as a scaffold for creating highly specific research probes. These tool compounds are indispensable for basic research, allowing scientists to study the function of specific proteins or pathways with high precision.

The development of such probes would involve:

Affinity-Based Probes: Designing analogues that incorporate a photo-reactive group. Upon binding to the target protein, the probe can be permanently cross-linked by UV light, allowing for robust identification.

Fluorescent Probes: Synthesizing derivatives where the chlorophenyl group is replaced by or linked to a fluorophore. Such probes could be used in fluorescence microscopy to visualize the subcellular localization of the target protein or to monitor drug-target interactions in living cells. nih.govscilit.com The imidazole core itself has been incorporated into fluorescent probes for detecting ions or pH changes. nih.govmdpi.com

PET Ligands: For in vivo studies, the chloro group could be replaced with a positron-emitting isotope (like ¹⁸F), transforming the molecule into a PET (Positron Emission Tomography) ligand to visualize target distribution and occupancy in whole organisms.

The creation of a suite of such specialized tools derived from the this compound scaffold would not only accelerate research into its own mechanism of action but also provide the broader scientific community with valuable reagents for studying novel biology.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chlorophenyl)imidazole-1-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with palladium-catalyzed hydrogenation or coupling reactions. Key steps include:

- Catalyst optimization : Switching from Pd/C to Raney nickel avoids dehalogenation byproducts (e.g., hydrodechlorination) .

- Solvent/base selection : Ethanol or water as solvents and NaOH as a base enhance cyclization efficiency. Temperature control (45°C) is critical for high yields (88%) .

- Monitoring : Thin-layer chromatography (TLC) and LC-MS track intermediate formation .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., imidazole ring protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 276.1) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields when optimizing catalysts or solvents?

- Methodology :

- Case study : Hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide in ethanol yields 2 (intermediate) at 45% but drops to 30% with prolonged reaction time. Switching to Raney nickel in water increases yield to 92% by suppressing dehalogenation .

- Data reconciliation : Use kinetic studies (time vs. yield) and side-product analysis (LC-MS) to identify competing pathways .

Q. What strategies are used to identify biological targets of this compound derivatives?

- Methodology :

- Enzyme assays : Test inhibition of kinases (e.g., EGFR, MAPK) using fluorescence-based assays .

- Molecular docking : Predict binding affinities to targets like APOBEC3G (anti-HBV activity) or cyclooxygenase-2 (anti-inflammatory) .

- Gene expression profiling : Quantify A3G upregulation in HBV-infected hepatocytes (IC50 = 1.99 µM) .

Q. How do structural modifications (e.g., substituent changes) impact pharmacological activity?

- Methodology :

- SAR studies : Compare analogues (Table):

| Substituent | Activity (IC50) | Target | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 1.99 µM (HBV) | APOBEC3G | |

| 3-Methoxyphenyl | 5.2 µM (Cancer) | Tubulin |

- Physicochemical profiling : LogP and solubility measurements correlate with bioavailability .

Q. What crystallographic methods are suitable for resolving the 3D structure of imidazole-carboxamide derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Use SHELXL for refinement (R-factor < 0.05) .

- Twinned data handling : SHELXPRO resolves overlapping reflections in macromolecular complexes .

Q. How can computational modeling predict metabolic stability or toxicity?

- Methodology :

- ADMET prediction : Software like Schrödinger’s QikProp calculates CYP450 inhibition (e.g., CYP3A4 IC50 > 10 µM) .

- In silico toxicity screening : Identify hepatotoxicity risks via structural alerts (e.g., nitro groups) .

Data Contradiction Analysis

- Example : Discrepancies in anti-HBV activity (IC50 = 1.99 µM in vitro vs. 3.30 µM in vivo) may arise from:

- Metabolic degradation : Use LC-MS/MS to detect metabolites in plasma.

- Protein binding : Measure free drug concentration via equilibrium dialysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。